Deoxyguanosine

Electrochemistry DNA Oxidation Redox Biology

2′-Deoxyguanosine (dG) is the essential native DNA building block for polymerase assays and the definitive unmodified reference standard for 8-oxodG oxidative lesion quantification. Due to distinct oxidation potentials, it is not interchangeable with guanosine. Ensure assay accuracy with high-purity material.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 961-07-9
Cat. No. B1662781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyguanosine
CAS961-07-9
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
InChIInChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
InChIKeyYKBGVTZYEHREMT-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Deoxyguanosine (CAS 961-07-9): A Critical Deoxyribonucleoside for DNA Synthesis and Oxidative Stress Research


2′-Deoxyguanosine (dG; CAS 961-07-9) is a fundamental purine deoxyribonucleoside composed of the nucleobase guanine linked via its N9 nitrogen to the C1′ carbon of 2′-deoxyribose . It exists primarily as a monohydrate (C₁₀H₁₃N₅O₄·H₂O; MW 285.26) and is a white to off-white crystalline powder with limited aqueous solubility (slightly soluble in water; 50 mg/mL in 1 M NH₄OH) [1]. As the natural precursor to 2′-deoxyguanosine triphosphate (dGTP), it is an essential substrate for DNA polymerases and reverse transcriptases in both in vitro and in vivo DNA synthesis applications . Its procurement relevance stems from its irreplaceable role as a native DNA building block and its status as the unmodified reference standard for quantifying oxidative DNA lesions such as 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), a widely used biomarker of oxidative stress [2].

Why 2′-Deoxyguanosine Cannot Be Interchanged with Guanosine, Guanine, or Oxidized Analogs in Critical Assays


Despite sharing the guanine nucleobase, 2′-deoxyguanosine (dG) is not functionally interchangeable with its closest analogs due to fundamental differences in sugar moiety, redox behavior, and chromatographic properties. The presence of a 2′-hydroxyl group in guanosine (Guo) versus its absence in dG alters hydration structures and molecular recognition by enzymes [1]. Critically, dG exhibits a distinct one-electron oxidation potential compared to guanine (G) and guanosine (Guo), meaning that oxidative damage assays and electrochemical detection methods calibrated for one species will produce erroneous quantitative results for the others [2]. Furthermore, the oxidized derivative 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG) possesses markedly different chromatographic retention times and detection characteristics, rendering it unsuitable as a substitute for the native nucleoside in purity assessments or as a negative control in oxidative stress biomarker studies [3]. Substitution without rigorous method revalidation introduces unacceptable variability in quantitative DNA synthesis, oxidative lesion quantification, and enzymatic phosphorylation assays [4].

2′-Deoxyguanosine (CAS 961-07-9): Quantitative Differentiation Evidence for Scientific and Procurement Decisions


One-Electron Oxidation Potential: 2′-Deoxyguanosine vs. Guanosine and Guanine

2′-Deoxyguanosine (dG) possesses a distinct one-electron oxidation potential that differs from both guanine (G) and guanosine (Guo), establishing it as a unique electrochemical species. Cyclic voltammetry studies using tris(2,2′-bipyridyl)ruthenium(III) as a redox probe demonstrate that the oxidation rate and equilibrium constants for dG are not identical to those of Guo or G [1]. The presence of the 2′-deoxyribose moiety versus ribose (Guo) or no sugar (G) alters the electron density on the guanine ring, directly impacting the energy required for one-electron abstraction. This differential redox behavior is critical for the design and calibration of electrochemical biosensors targeting guanine-specific oxidative damage and for understanding the initial events in DNA oxidative strand scission [1].

Electrochemistry DNA Oxidation Redox Biology Biosensor Development

HPLC Retention Time Differentiation on BIST B+ Stationary Phase: 2′-Deoxyguanosine vs. Guanine and Guanosine

Under identical isocratic HPLC conditions using a BIST B+ mixed-mode column, 2′-deoxyguanosine (dG) elutes with a distinct retention time that allows baseline resolution from both guanine and guanosine. In a validated method employing a mobile phase of acetonitrile and 0.2% H₃PO₄ buffer at 1.0 mL/min with UV detection at 260 nm, dG exhibits a retention time of 12.8 minutes [1]. This is quantitatively separated from guanine (9.6 min) and guanosine (11.2 min). The differential retention arises from the unique interaction of the 2′-deoxyribose sugar with the mixed-mode stationary phase compared to ribose (guanosine) or the absence of sugar (guanine). This method provides a robust platform for assessing the purity of dG stocks and for quantifying dG in complex biological matrices without interference from related purines [1].

Analytical Chemistry HPLC Method Development Nucleoside Separation Quality Control

Solubility Profile: 2′-Deoxyguanosine Monohydrate Aqueous and Co-Solvent Solubility

2′-Deoxyguanosine monohydrate (CAS 961-07-9) exhibits a characteristic solubility profile that is critical for experimental design. It is only slightly soluble in pure water but achieves a workable concentration of 50 mg/mL in 1 M ammonium hydroxide (NH₄OH) [1]. In contrast, its solubility in DMSO is reported at 31 mg/mL in some vendor specifications, while other sources indicate up to 90 mg/mL for the monohydrate form under specific conditions [2]. This limited aqueous solubility, compared to the more freely soluble guanosine, directly impacts buffer selection for in vitro enzymatic assays. The requirement for basic pH (NH₄OH) or organic co-solvents like DMSO for achieving higher concentrations is a key handling parameter that differentiates it from ribonucleosides. Researchers must account for the potential effects of these co-solvents on enzymatic activity or spectroscopic measurements [1].

Formulation Science Biophysical Chemistry Nucleoside Solubility Assay Development

Transcriptional Bypass Kinetics: 2′-Deoxyguanosine vs. Oxidized Lesions Fapy•dG and 8-OxodGuo

In transcriptional bypass assays using T7 RNA polymerase, the native 2′-deoxyguanosine (dG) template is processed without hindrance, serving as the baseline for efficient and accurate transcription. In stark contrast, the oxidized lesion Fapy•dG presents a significant block, with transcriptional bypass being hindered compared to native dG [1]. Furthermore, while 8-oxodGuo (8-oxo-7,8-dihydro-2′-deoxyguanosine) is bypassed, it results in >55% misincorporation of adenosine (A) opposite the lesion, demonstrating highly error-prone transcription [1]. The native dG template, under identical conditions, ensures high-fidelity incorporation of cytidine (C) without the kinetic delays or mutational consequences observed with its oxidized counterparts. This establishes dG as the essential negative control for quantifying the functional impact of oxidative DNA lesions on transcriptional fidelity and efficiency [1].

DNA Damage and Repair Mutagenesis Transcription Oxidative Stress

Optimal Application Scenarios for 2′-Deoxyguanosine (CAS 961-07-9) Based on Quantitative Performance Evidence


As the Native Substrate for In Vitro DNA Synthesis and Enzymatic Assays

2′-Deoxyguanosine serves as the canonical substrate for DNA polymerases and reverse transcriptases in PCR, cDNA synthesis, and DNA sequencing reactions. Its well-characterized kinetics and high-fidelity incorporation (as shown in Section 3.4) make it the gold standard for optimizing polymerase reaction conditions. It is also the specific substrate for mitochondrial deoxyguanosine kinase and deoxycytidine kinase, enabling studies of purine salvage pathways and mitochondrial DNA precursor synthesis [1]. Procuring high-purity dG is essential for ensuring that enzymatic activity measurements reflect true substrate utilization and are not confounded by inhibitory contaminants.

As the Reference Standard for Quantifying Oxidative DNA Damage Biomarkers

In analytical chemistry and clinical biomarker studies, 2′-deoxyguanosine is the unmodified calibrant for quantifying its oxidized derivative, 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG). The distinct HPLC retention time (12.8 min) and electrochemical properties of dG (Section 3.1 and 3.2) allow for the development of highly selective and sensitive LC-EC or LC-MS/MS methods [2]. Using authentic dG as a standard ensures accurate quantification of 8-oxodG in urine or tissue hydrolysates, which is critical for assessing oxidative stress in aging, cancer, and neurodegenerative disease research [3].

As the Baseline Control in Transcriptional and Replicative Bypass Studies of DNA Lesions

For researchers investigating the mutagenic and cytotoxic consequences of DNA damage, native 2′-deoxyguanosine is the indispensable negative control. As demonstrated in Section 3.4, its efficient and accurate bypass by T7 RNA polymerase provides the baseline against which the kinetic blocks and misincorporation errors caused by lesions like 8-oxodG (>55% A misincorporation) and Fapy•dG (9-20% mutation frequency) are measured [4]. Any study aiming to characterize the functional impact of a modified guanine base must include native dG in parallel reactions to establish the true magnitude of the lesion's effect.

For Developing and Validating Electrochemical DNA Damage Sensors

The unique one-electron oxidation potential of 2′-deoxyguanosine (Section 3.1) makes it the essential analyte for calibrating electrochemical biosensors designed to detect guanine oxidation in DNA [5]. Using dG, rather than free guanine or guanosine, ensures that the sensor's response accurately reflects the redox environment of guanine within a DNA strand. This is paramount for developing reliable point-of-care devices or high-throughput screening assays for oxidative stress.

Technical Documentation Hub

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